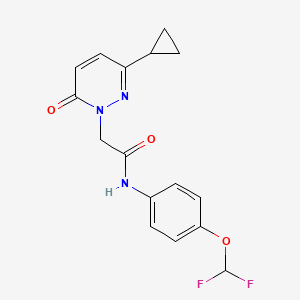

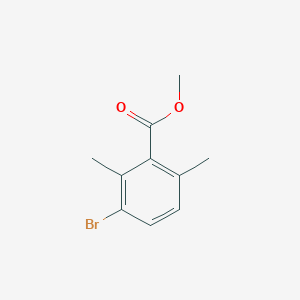

![molecular formula C12H22Cl2N4O B2918181 3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride CAS No. 1311316-42-3](/img/structure/B2918181.png)

3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Seltorexant, also known as JNJ-42847922 or MIN-202, is a small molecule that acts as a selective antagonist of the human orexin-2 receptor . The neuropeptide orexin regulates wakefulness, and inhibiting orexin receptor signaling promotes sleep . This drug is in advanced clinical development for treating depression, where it is thought to be effective by improving sleep . It is also being tested to treat agitation and aggression in people with Alzheimer’s Disease .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the generation of structurally diverse libraries through alkylation and ring closure reactions indicates the versatility of ketonic Mannich bases in producing a range of heterocyclic compounds, including dithiocarbamates, thioethers, and various NH-azoles like pyrazole, imidazole, 1,2,4-triazole, and tetrazole derivatives (Roman, 2013). This research underscores the potential for creating diverse chemical libraries for further application in drug discovery and materials science.

Antimicrobial Efficacy

The synthesis and evaluation of azole derivatives from 3-phenylaminopropanohydrazide, leading to novel pyrrole and pyrazole derivatives, demonstrate the antimicrobial potential of such compounds (Tumosienė et al., 2009). The structural flexibility of the oxadiazole ring to incorporate various substituents might be exploited for designing new antimicrobial agents.

Optical and Electronic Applications

The development of blue light-emitting polyamides and poly(amide-imide)s containing the 1,3,4-oxadiazole ring in the side chain highlights the utility of oxadiazole derivatives in advanced materials for optoelectronic applications (Hamciuc et al., 2015). These compounds exhibit high thermal stability and fluorescence in the blue region, making them suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices.

Anticancer Activity

Several studies have focused on the synthesis of oxadiazole derivatives with potential anticancer activities. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been investigated for their anticancer properties, revealing that the nature of substituents significantly affects biological activity (Redda & Gangapuram, 2007). This research points to the promise of oxadiazole derivatives in developing novel anticancer therapies.

Anti-inflammatory and Antithrombotic Studies

The investigation of 1,3,4-oxadiazole derivatives for in-vitro and in-vivo anti-inflammatory and antithrombotic activities highlights their pharmacological potential. Certain derivatives demonstrated potent anti-inflammatory effects and a significant role in enhancing clotting time in rat models, suggesting their use in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the Orexin-2 receptor . Orexin-2 receptors are part of the orexin system, which plays a crucial role in the regulation of sleep and wakefulness .

Mode of Action

This compound acts as a selective antagonist at the Orexin-2 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the Orexin-2 receptor, thereby modulating the orexin system .

Biochemical Pathways

The Orexin-2 receptor is part of the orexin system, which is involved in the regulation of sleep and wakefulness . By acting as an antagonist at the Orexin-2 receptor, this compound can influence sleep patterns .

Pharmacokinetics

The compound’s pharmacokinetic properties have been optimized for tissue distribution and duration of action suitable for the treatment of primary insomnia . These properties are crucial for ensuring that the compound reaches its target site in the body and remains active for an appropriate duration .

Result of Action

As a selective Orexin-2 antagonist, this compound has been shown to promote sleep in rats . This suggests that it could potentially be used in the treatment of sleep disorders such as insomnia .

Safety and Hazards

Future Directions

Seltorexant is currently in advanced clinical development for treating depression and is being tested to treat agitation and aggression in people with Alzheimer’s Disease . Two Phase 3 trials are now testing Seltorexant added on to antidepressants in people with major depression and insomnia . In May 2022, a Phase 2 trial of Seltorexant began in people with probable Alzheimer’s disease and significant agitation or aggression .

properties

IUPAC Name |

3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O.2ClH/c1-8(2)12-14-11(15-17-12)7-16-5-9-3-13-4-10(9)6-16;;/h8-10,13H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVQVCIVARCPOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)CN2CC3CNCC3C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methoxybenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2918098.png)

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2918100.png)

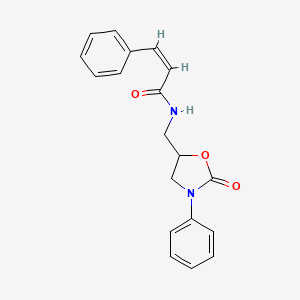

![benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2918102.png)

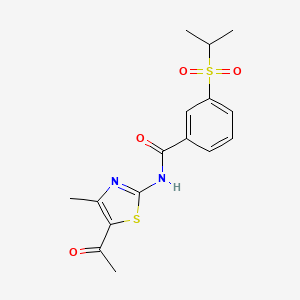

![ethyl 2,4-dimethyl-5-[[(3-methylbenzoyl)amino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2918104.png)

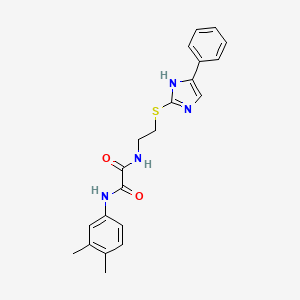

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2918114.png)

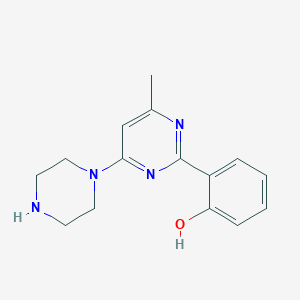

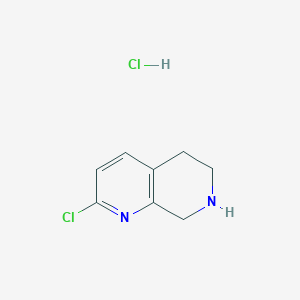

![N-(4-chloro-2-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2918119.png)

![1-Propylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2918120.png)